Regioselective C-4 Bromination Outperforms C-2 Bromination by a 98:2 Ratio
A scalable C-4 bromination protocol using DMF as solvent achieves a 98:2 regioselectivity for 4-bromooxazole over the undesired 2-bromooxazole isomer [1]. This represents a substantial improvement over previous methods that yielded only poor to modest C-4/C-2 ratios (e.g., ~5:1) [1]. The optimized procedure isolates the target 4-bromooxazole in 87% yield with less than 0.2% of the 2-bromo impurity, enabling multikilogram-scale production suitable for industrial campaigns [1].
| Evidence Dimension | Regioselectivity of bromination (C-4 vs C-2) |
|---|---|
| Target Compound Data | 98:2 C-4:C-2 ratio; 87% isolated yield; <0.2% impurity of 2-bromooxazole |
| Comparator Or Baseline | Earlier methods: 5:1 C-4:C-2 ratio; 56% yield after crystallization |
| Quantified Difference | 19.6-fold improvement in regioselectivity; 1.55-fold improvement in yield |
| Conditions | Lithiation with LiHMDS in DMF at -15°C for 30 min, then quench with NBS at -70°C |
Why This Matters
High regioselectivity and yield directly reduce purification costs and material waste, making 4-bromooxazole a more economical choice for large-scale synthesis of 4,5-disubstituted oxazoles.
- [1] Li, B.; Buzon, R. A.; Zhang, Z. Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Org. Process Res. Dev. 2007, 11, 6, 951–955. View Source
